2,4-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
2,4-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This article delves into its synthesis, chemical properties, research applications, and mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step processes. Starting materials and reagents are chosen based on their compatibility with the functional groups present in the molecule. Typical reactions include nucleophilic substitution, amide formation, and heterocycle assembly.
Common steps in the synthesis might include:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: : This could involve the cyclization of a suitable precursor, often through a condensation reaction.
Introduction of the Pyrrolidin-1-yl Group: : This can be done via substitution reactions, where a halogenated precursor reacts with pyrrolidine under basic conditions.
Attachment of the Methylthio Group: : This could be achieved using thiolating agents under mild conditions.
Coupling with 2,4-Difluorobenzoyl Chloride: : This step typically involves the formation of an amide bond through the reaction of an amine with a benzoyl chloride derivative.
Industrial Production Methods
Industrial-scale production would likely involve optimization of these steps to maximize yield and purity. Techniques such as solvent selection, temperature control, and the use of catalysts might be employed to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation at the methylthio group, converting it to a sulfoxide or sulfone.
Reduction: : Reduction reactions could target the nitrogens in the pyrazolo[3,4-d]pyrimidine core, though this might be less common.
Substitution: : Fluorine atoms on the benzamide ring can be targets for nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation reactions.
Reducing Agents: : Like lithium aluminium hydride for reduction.
Nucleophiles: : For substitution, reagents like sodium methoxide might be used.
Major Products Formed
The products will depend on the reactions undertaken. For example, oxidation of the methylthio group would produce sulfoxides or sulfones, while substitution reactions could yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound might serve as a building block for the synthesis of more complex molecules. Its varied functional groups allow it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, it could be explored for its potential interactions with proteins and enzymes. Its structure suggests it might bind to active sites or inhibit certain biological pathways.
Medicine
Medically, derivatives of this compound might be investigated for their potential pharmacological properties. The pyrazolo[3,4-d]pyrimidine core is present in several drugs, suggesting possible uses in therapeutic contexts.
Industry
In industry, it could be used in the development of novel materials or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The compound exerts its effects primarily through interactions at the molecular level. It may bind to specific proteins or enzymes, altering their function. The molecular targets and pathways would depend on the specific biological or chemical context.
Comparison with Similar Compounds
2,4-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is unique due to its specific combination of functional groups. Similar compounds might include:
Pyrazolo[3,4-d]pyrimidines: : These share the core structure but might lack the same substitutions.
Benzamides: : Similar backbone but different functional group attachments.
Fluorinated Aromatics: : Fluorine atoms in the benzene ring might be present in other derivatives.
This compound stands out because of its precise combination of functional groups, which could impart unique chemical properties and biological activities.
Conclusion
This compound is a multifaceted compound with a wide range of potential applications. From its complex synthesis to its varied chemical reactivity and promising applications in research and industry, it represents a fascinating subject for further study.
Properties
IUPAC Name |
2,4-difluoro-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N6OS/c1-29-19-24-16(26-7-2-3-8-26)14-11-23-27(17(14)25-19)9-6-22-18(28)13-5-4-12(20)10-15(13)21/h4-5,10-11H,2-3,6-9H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USJAYFWOEMJVHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=C(C=C(C=C3)F)F)C(=N1)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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